
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxypropanoic acid moiety attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methylphenylacetic acid followed by hydrolysis. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform. The hydrolysis step involves the use of a strong acid or base to convert the intermediate into the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), thiols (RSH)
Major Products Formed
Oxidation: Formation of 3-(4-Bromo-3-methylphenyl)-2-oxopropanoic acid
Reduction: Formation of 3-(3-Methylphenyl)-2-hydroxypropanoic acid
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学研究应用
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of various derivatives for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Potential applications in the development of bioactive compounds. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development. Its structural features make it a candidate for designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, dyes, and other industrial products.
作用机制
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites that exert their effects.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-3-methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Fluoro-3-methylphenyl)-2-hydroxypropanoic acid
- 3-(4-Methyl-3-methylphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(4-Bromo-3-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new derivatives with desired properties.
属性
分子式 |
C10H11BrO3 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
3-(4-bromo-3-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI 键 |
WXLVRBGRDWPDHE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(4-bromophenyl)ethyl]methanesulfonamide](/img/structure/B15316484.png)
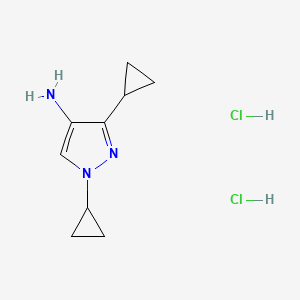
![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-[(1r,3S)-3-hydroxycyclobutyl]pyrrolidine-3-carboxylicacid](/img/structure/B15316500.png)

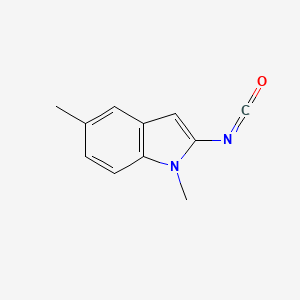

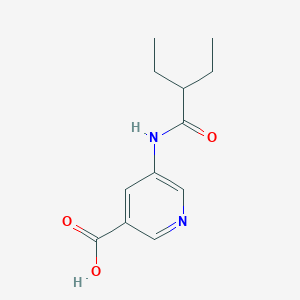
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
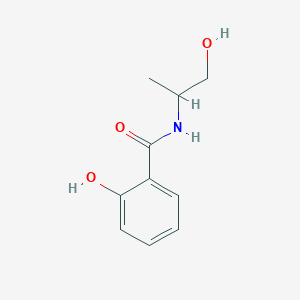
![1-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B15316544.png)
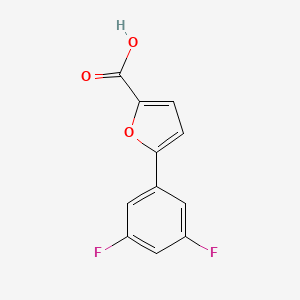
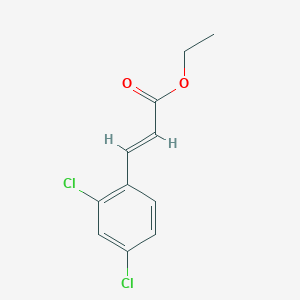
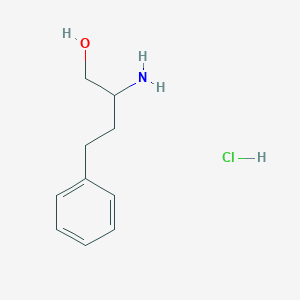
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
